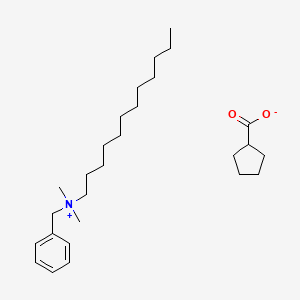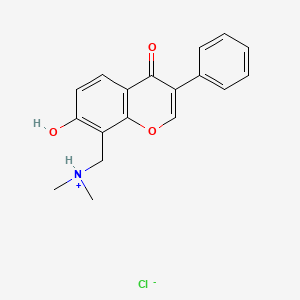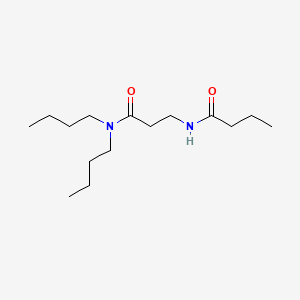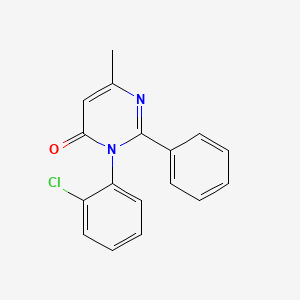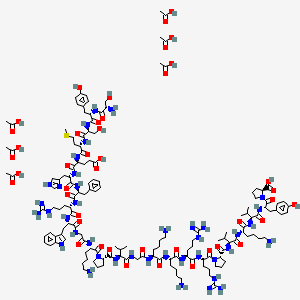
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the carboxamide group via amidation reactions.
- Incorporation of the fluorine atom through halogenation reactions.
- Attachment of the dimethyl(1-methylethyl)silyl group through silylation reactions.
- Addition of the thioether linkage through thiolation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Halogenation or alkylation of the pyrimidine ring.
Hydrolysis: Cleavage of the amide bond to form carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) for bromination or alkyl halides for alkylation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As a precursor for the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes involved in key biological processes.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids to affect gene expression and replication.
類似化合物との比較
Similar Compounds
1(2H)-Pyrimidinecarboxamide derivatives: Compounds with similar core structures but different substituents.
Fluorinated pyrimidines: Compounds with fluorine atoms attached to the pyrimidine ring.
Thioether-containing compounds: Molecules with sulfur-containing linkages.
Uniqueness
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethyl(1-methylethyl)silyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged for the development of novel therapeutic agents and research tools.
特性
CAS番号 |
103579-44-8 |
|---|---|
分子式 |
C16H28FN3O3SSi |
分子量 |
389.6 g/mol |
IUPAC名 |
N-[3-[3-[dimethyl(propan-2-yl)silyl]propylsulfanyl]propyl]-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C16H28FN3O3SSi/c1-12(2)25(3,4)10-6-9-24-8-5-7-18-15(22)20-11-13(17)14(21)19-16(20)23/h11-12H,5-10H2,1-4H3,(H,18,22)(H,19,21,23) |
InChIキー |
UHTUCFYQAZERLZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C)(C)CCCSCCCNC(=O)N1C=C(C(=O)NC1=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



